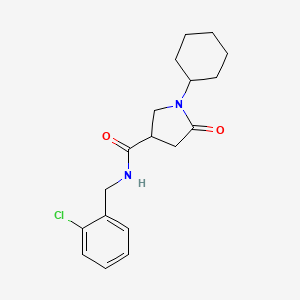
N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group, a cyclohexyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the 2-chlorobenzyl group and the cyclohexyl group. The final step involves the formation of the carboxamide group.
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 2-chlorobenzyl halide reacts with the pyrrolidine ring.
Addition of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This step typically involves the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or benzyl ketones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme involved in a disease pathway.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: This compound also features a 2-chlorobenzyl group but has different functional groups and a different core structure.
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound has a similar 2-chlorobenzyl group but a different heterocyclic core.
Properties
Molecular Formula |
C18H23ClN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-9-5-4-6-13(16)11-20-18(23)14-10-17(22)21(12-14)15-7-2-1-3-8-15/h4-6,9,14-15H,1-3,7-8,10-12H2,(H,20,23) |
InChI Key |
CKCVVEAGWZLVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11172077.png)
![4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11172085.png)
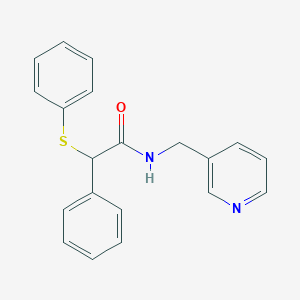
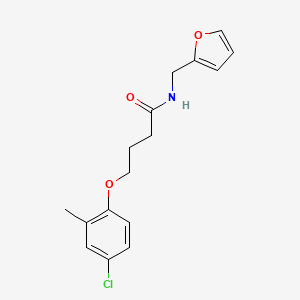
![1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172098.png)
![N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B11172109.png)
![1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172114.png)
![4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11172128.png)
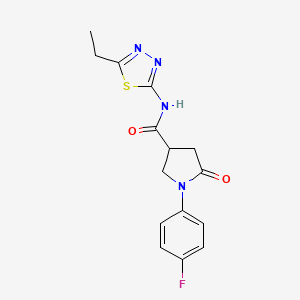
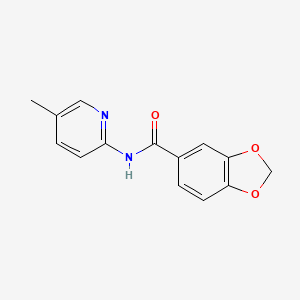
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11172140.png)
![4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172144.png)
![3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11172156.png)
![2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11172158.png)
